molecular formula C13H19NO2 B13003557 N-(2-Ethoxy-5-methoxybenzyl)prop-2-en-1-amine

N-(2-Ethoxy-5-methoxybenzyl)prop-2-en-1-amine

Cat. No.: B13003557
M. Wt: 221.29 g/mol
InChI Key: SKZCEWQRMIZWNH-UHFFFAOYSA-N
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Description

N-(2-Ethoxy-5-methoxybenzyl)prop-2-en-1-amine is a substituted benzylamine derivative featuring a benzyl group with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) substituents at the 2- and 5-positions, respectively, and a propen-1-amine (allylamine) side chain. While direct references to this compound are absent in the provided evidence, its structural analogs are well-documented, enabling inferences about its properties and applications. Such compounds are typically synthesized via amide coupling, alkylation, or transition metal-catalyzed reactions and find use in pharmaceuticals, materials science, and as intermediates in organic synthesis .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-[(2-ethoxy-5-methoxyphenyl)methyl]prop-2-en-1-amine

InChI

InChI=1S/C13H19NO2/c1-4-8-14-10-11-9-12(15-3)6-7-13(11)16-5-2/h4,6-7,9,14H,1,5,8,10H2,2-3H3

InChI Key

SKZCEWQRMIZWNH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)OC)CNCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxy-5-methoxybenzyl)prop-2-en-1-amine typically involves the reaction of 2-ethoxy-5-methoxybenzaldehyde with prop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or nickel to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as the laboratory synthesis but are optimized for higher yields and efficiency. The use of advanced catalytic systems and automated reactors helps in achieving consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxy-5-methoxybenzyl)prop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Therapeutic Applications

N-(2-Ethoxy-5-methoxybenzyl)prop-2-en-1-amine has been investigated for its potential as a therapeutic agent. Its structural properties suggest it may interact with biological systems in beneficial ways.

Anti-emetic Properties

Research indicates that compounds similar to this compound exhibit anti-emetic properties. For instance, related compounds have been shown to be effective in preventing nausea and vomiting associated with chemotherapy and postoperative recovery . These findings suggest that the compound could potentially be developed into a medication for managing emesis.

Synthesis Methodologies

The synthesis of this compound involves several key steps that optimize yield and purity.

Synthetic Pathways

Recent advancements in synthetic chemistry have improved the efficiency of producing this compound. The processes involve:

  • Starting Materials : Utilizing readily available precursors to minimize costs.
  • Catalytic Methods : Employing catalysts to enhance reaction rates and selectivity.

A notable method includes the use of enamine intermediates, which can be transformed into the desired product through selective reactions under mild conditions .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound.

Pharmacological Studies

In a pharmacological study, researchers tested the efficacy of related compounds on animal models to assess their anti-emetic effects. Results demonstrated a significant reduction in vomiting episodes compared to control groups, indicating a promising therapeutic profile for further investigation .

Toxicological Assessments

Toxicological evaluations have also been conducted to determine the safety profile of this compound. These studies focus on metabolic pathways and potential side effects, ensuring that any therapeutic application is both effective and safe for human use .

Tables

Application AreaDescriptionReferences
Anti-emetic PropertiesEffective against chemotherapy-induced nausea
Neurological ApplicationsPotential modulation of serotonin receptors
Synthesis MethodologiesEnhanced yield through catalytic methods
Pharmacological StudiesSignificant reduction in vomiting episodes
Toxicological AssessmentsEvaluating safety profile

Mechanism of Action

The mechanism of action of N-(2-Ethoxy-5-methoxybenzyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural analogs differ in substituent positions on the benzyl ring or modifications to the allylamine group. A comparative analysis is provided below:

Compound Name Substituents (Benzyl Ring) Allylamine Modifications Molecular Formula Molecular Weight (g/mol) Key References
N-(2-Ethoxy-5-methoxybenzyl)prop-2-en-1-amine 2-ethoxy, 5-methoxy None C₁₃H₁₉NO₂ 221.30 (Inferred)
N-(2-Methoxybenzyl)prop-2-en-1-amine 2-methoxy None C₁₁H₁₅NO 177.24
N-(4-Methoxybenzyl)prop-2-en-1-amine 4-methoxy None C₁₁H₁₅NO 177.24
N-(5-Bromo-2-methoxybenzyl)prop-2-en-1-amine 5-bromo, 2-methoxy None C₁₁H₁₄BrNO 264.15
N-(4-Ethoxybenzyl)prop-2-en-1-amine 4-ethoxy None C₁₂H₁₇NO 191.27
N-(4-Chlorobenzyl)prop-2-en-1-amine 4-chloro None C₁₀H₁₂ClN 181.66

Key Observations :

  • Electron-withdrawing groups (e.g., bromo, chloro) increase molecular weight and may enhance stability or alter reactivity compared to alkoxy groups .

Physicochemical Properties

  • Solubility : Methoxy and ethoxy groups enhance hydrophilicity compared to halogenated analogs.
  • Stability : Bromo and chloro substituents may increase resistance to oxidative degradation but reduce solubility in polar solvents .
  • Stereoselectivity : Z-configuration in pyrrolidine derivatives () underscores the role of allylamine geometry in reactivity .

Biological Activity

N-(2-Ethoxy-5-methoxybenzyl)prop-2-en-1-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound features a prop-2-en-1-amine backbone with ethoxy and methoxy substituents on the benzyl moiety. The synthesis of this compound typically involves multi-step organic reactions, including amination and alkylation processes. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro assays have shown that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation pathways. For example, a study reported an IC50 value of 23.8 ± 0.20 μM against COX-2, suggesting potent anti-inflammatory effects comparable to established NSAIDs like celecoxib .

2. Antiproliferative Activity

This compound has also been evaluated for its antiproliferative effects against various cancer cell lines. In one study, the compound showed promising results with IC50 values ranging from 10 to 30 μM against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines . The structure–activity relationship (SAR) analysis indicated that the presence of methoxy groups significantly enhances the biological activity.

The biological activity of this compound is attributed to several mechanisms:

Inhibition of COX Enzymes:
By inhibiting COX enzymes, the compound reduces the production of inflammatory mediators such as prostaglandins, thereby alleviating inflammation .

Induction of Apoptosis:
In cancer cells, this compound has been shown to induce apoptosis through the activation of caspase pathways. This was demonstrated in assays where treated cells exhibited increased levels of cleaved caspases, indicating programmed cell death .

Case Study 1: Anti-inflammatory Effects

A study conducted on carrageenan-induced paw edema in rats demonstrated that this compound significantly reduced inflammation compared to control groups. The effective dose (ED50) was calculated to be 11.60 μM, showcasing its potential as an anti-inflammatory agent .

Case Study 2: Cancer Cell Proliferation

In vitro studies using MDA-MB-231 cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound exhibited an IC50 value of approximately 15 μM, highlighting its potential as a therapeutic agent in oncology .

Data Tables

Biological ActivityAssay TypeIC50 Value (μM)
COX-2 InhibitionEnzymatic Assay23.8 ± 0.20
Anti-inflammatory (in vivo)Carrageenan-induced edema11.60
Antiproliferative (MDA-MB-231)Cell Viability Assay15

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